molecular formula C20H34O B089458 Dihydroabietyl alcohol CAS No. 127-36-6

Dihydroabietyl alcohol

Cat. No. B089458
CAS RN: 127-36-6
M. Wt: 290.5 g/mol
InChI Key: FLMIYUXOBAUKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroabietyl alcohol (DHAA) is a natural resinous compound derived from the resin of coniferous trees. It is widely used in the chemical industry for the synthesis of various products, including adhesives, coatings, and surfactants. DHAA has also been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties.

Mechanism Of Action

The mechanism of action of Dihydroabietyl alcohol is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways, including the NF-κB signaling pathway, the MAPK signaling pathway, and the PI3K/Akt signaling pathway. Dihydroabietyl alcohol has also been shown to interact with various cellular receptors, including the PPARγ receptor and the Nrf2 receptor.

Biochemical And Physiological Effects

Dihydroabietyl alcohol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. Dihydroabietyl alcohol has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages And Limitations For Lab Experiments

Dihydroabietyl alcohol has several advantages as a research tool. It is a natural compound that is readily available and relatively inexpensive. It also exhibits a wide range of biological activities, making it a useful tool for studying various cellular signaling pathways and disease processes. However, Dihydroabietyl alcohol also has several limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on Dihydroabietyl alcohol. One area of interest is the development of novel Dihydroabietyl alcohol derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of Dihydroabietyl alcohol in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the mechanisms of action of Dihydroabietyl alcohol and its potential interactions with other cellular signaling pathways and receptors.

Synthesis Methods

Dihydroabietyl alcohol can be synthesized from the resin of coniferous trees through a series of chemical reactions. The resin is first extracted from the trees and then subjected to a process of distillation and hydrogenation to obtain Dihydroabietyl alcohol. The synthesis of Dihydroabietyl alcohol can also be achieved through the use of various chemical catalysts and reagents.

Scientific Research Applications

Dihydroabietyl alcohol has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Dihydroabietyl alcohol has also been shown to have potential applications in the treatment of various diseases, such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMIYUXOBAUKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872370
Record name Abiet-8(14)-en-18-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroabietyl alcohol

CAS RN

127-36-6
Record name 1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dihydroabietyl alcohol
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Record name 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-
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Record name Abiet-8(14)-en-18-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
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